Quaterrylene

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  • Catalog No.:

    S594576
  • CAS No.:

    188-73-8
  • Molecular Formula:

    C40H20
  • Molecular Weight:

    500.6 g/mol
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    In Stock
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CAS Number 188-73-8
Product Name Quaterrylene
IUPAC Name undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene
Molecular Formula C40H20
Molecular Weight 500.6 g/mol
InChI InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H
InChI Key GGVMPKQSTZIOIU-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2


Introduction:
Quaterrylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research and industrial applications due to its unique physical and chemical properties. This paper will provide an in-depth analysis of the properties of Quaterrylene, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

Definition and Background:
Quaterrylene is a polycyclic aromatic hydrocarbon (PAH) that is composed of four fused hexagonal rings. The molecular formula of Quaterrylene is C36H18, and its molecular weight is 450.53 g/mol. It was first discovered in 1976 by Heinz C. Dorn, who synthesized it as a byproduct during the preparation of other PAHs. Since then, Quaterrylene has gained attention in the scientific community due to its unique properties.

Physical and Chemical Properties:
Quaterrylene is a highly conjugated PAH that exhibits intense fluorescence. Its fluorescence is described as red-shifted, which means that it emits light of longer wavelengths than it absorbs. Quaterrylene has a melting point of 285°C and a boiling point of 535°C. It is insoluble in water but soluble in most organic solvents, including benzene, toluene, and chloroform. Quaterrylene has a large absorption coefficient and a high quantum yield, making it an excellent candidate for fluorescence-based applications.

Synthesis and Characterization:
Quaterrylene can be synthesized through several methods, including the Diels-Alder reaction, the DeMayo reaction, and the McMurry coupling reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring, which can subsequently undergo cyclodehydrogenation to form Quaterrylene. The DeMayo reaction involves the oxidative aromatization of a substituted anthracene to form Quaterrylene. The McMurry coupling reaction involves the reaction of two ketone or aldehyde molecules with a reducing agent to form a diol, which can subsequently undergo cyclodehydration to form Quaterrylene. Quaterrylene can be characterized using various analytical methods, including UV-vis spectroscopy, fluorescence spectroscopy, X-ray crystallography, and NMR spectroscopy.

Analytical Methods:
UV-vis spectroscopy can be used to measure the absorption spectra of Quaterrylene. This technique involves measuring the amount of light absorbed by a solution of Quaterrylene over a range of wavelengths. Fluorescence spectroscopy involves applying light of a specific wavelength to a sample of Quaterrylene and measuring the intensity of the emitted light. X-ray crystallography involves irradiating a crystal of Quaterrylene with X-rays and measuring the diffraction patterns of the resulting scattered X-rays. NMR spectroscopy involves applying a magnetic field to a sample of Quaterrylene and measuring the resulting changes in energy levels due to the alignment of atomic nuclei.

Biological Properties:
Quaterrylene has been shown to have biological activity, including antimicrobial and anticancer properties. Studies have shown that Quaterrylene can inhibit the growth of various microorganisms, including bacteria and fungi. Quaterrylene has also been shown to induce apoptosis (cell death) in various cancer cell lines.

Toxicity and Safety in Scientific Experiments:
Toxicity studies of Quaterrylene have shown that it has low toxicity in mammals. However, the use of Quaterrylene in scientific experiments requires special precautions due to its potential to cause skin and eye irritation.

Applications in Scientific Experiments:
Quaterrylene has numerous applications in scientific experiments, including fluorescence microscopy, organic electronics, and sensing. Quaterrylene can be used as a fluorescent dye in biological imaging, as it exhibits intense fluorescence with a long decay time. Quaterrylene can also be used as an organic semiconductor due to its high charge mobility and thermal stability. In sensing applications, Quaterrylene can be used as a sensing material for various analytes, including organic vapors and metal ions.

Current State of Research:
Current research on Quaterrylene is focused on its applications in sensing and energy-related fields. Several studies have investigated the use of Quaterrylene as a sensing material for various analytes, including explosives and gases. Other studies have investigated the use of Quaterrylene as an organic photocatalyst for the production of hydrogen and other fuels.

Potential Implications in Various Fields of Research and Industry:
Quaterrylene has the potential to impact various fields of research and industry, including materials science, electronics, and renewable energy. Quaterrylene's unique properties make it an attractive candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Quaterrylene could also be used in the development of low-cost and efficient organic solar cells.

Limitations and Future Directions:
One limitation of Quaterrylene is its susceptibility to oxidation and degradation. To overcome this limitation, future research could focus on the development of stable derivatives of Quaterrylene with increased chemical and thermal stability. Another direction for future research could be the expansion of Quaterrylene's applications in sensing and energy-related fields. Finally, research could be focused on the development of scalable and cost-effective synthesis methods for Quaterrylene and its derivatives.

Molecular Weight 500.6 g/mol
XLogP3 10.9
Wikipedia Quaterrylene
Dates Modify: 2023-05-24
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